molecular formula C11H11Cl2NO2S B8293924 N-but-3-ynyl-1-(3,4-dichlorophenyl)methanesulfonamide

N-but-3-ynyl-1-(3,4-dichlorophenyl)methanesulfonamide

Cat. No.: B8293924
M. Wt: 292.2 g/mol
InChI Key: IVEMAWZVCCTYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-but-3-ynyl-1-(3,4-dichlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H11Cl2NO2S and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11Cl2NO2S

Molecular Weight

292.2 g/mol

IUPAC Name

N-but-3-ynyl-1-(3,4-dichlorophenyl)methanesulfonamide

InChI

InChI=1S/C11H11Cl2NO2S/c1-2-3-6-14-17(15,16)8-9-4-5-10(12)11(13)7-9/h1,4-5,7,14H,3,6,8H2

InChI Key

IVEMAWZVCCTYIZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of potassium carbonate (40.2 g, 296 mmol) in water (50 mL) and THF (50 mL) at 15–20° C. was added but-3-ynylamine hydrogen chloride (10.4 g, 98.5 mmol). Then, (3,4-dichlorophenyl)methanesulfonyl chloride (5, 30.7 g, 118 mmol) was added in portions during of a period of 30 min. The mixture was stirred for 4 h at rt. THF is evaporated. The mixture is extracted with EtOAc (2×200 mL). The combined organic extracts were dried over Na2SO4. The solvent is evaporated to give a white solid (20.5 g, 71%). 1H NMR (CDCl3): δ7.53 (d, 1H, J=2.0 Hz), 7.47 (d, 1H, J=4.2 Hz), 7.27 (m, 1H), 4.52 (t, 1H, J=6.2 Hz), 4.22 (s, 2H), 3.17 (dd, 2H, J=6.2 Hz, 12.5 Hz), 2.41 (m, 2H), 2.07 (m, 1H)
Quantity
40.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
30.7 g
Type
reactant
Reaction Step Three
Name
Yield
71%

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